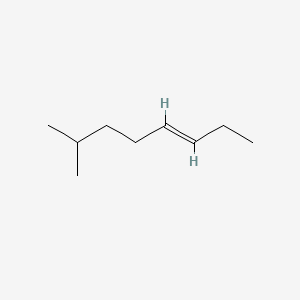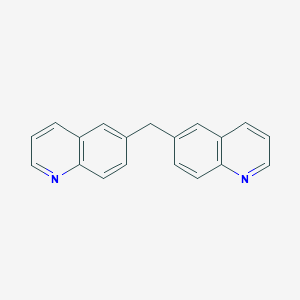
7-Methyl-3-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of other octenes and is notable for its specific arrangement of atoms, which includes a methyl group attached to the third carbon of the octene chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-octene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, 7-methyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid to yield this compound. Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. These processes typically require high temperatures and pressures, as well as the presence of specific catalysts to ensure the desired product is obtained with high selectivity and yield.
化学反应分析
Types of Reactions
7-Methyl-3-octene undergoes various chemical reactions typical of alkenes:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 7-methyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products
Epoxides: Formed via epoxidation.
Diols: Formed via dihydroxylation.
Alkanes: Formed via hydrogenation.
Dibromo derivatives: Formed via halogenation.
科学研究应用
7-Methyl-3-octene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用机制
The mechanism of action of 7-Methyl-3-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
相似化合物的比较
Similar Compounds
1-Octene: Another isomer of octene with the double bond at the first carbon.
2-Octene: An isomer with the double bond at the second carbon.
3-Octene: An isomer with the double bond at the third carbon but without the methyl group.
Uniqueness
7-Methyl-3-octene is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties compared to other octene isomers. This structural difference can lead to variations in boiling points, densities, and reactivity patterns, making this compound a distinct compound in both research and industrial applications.
属性
CAS 编号 |
86668-33-9 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(E)-7-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
InChI 键 |
PVWWZQTXWUTHQT-AATRIKPKSA-N |
手性 SMILES |
CC/C=C/CCC(C)C |
规范 SMILES |
CCC=CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)



![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

